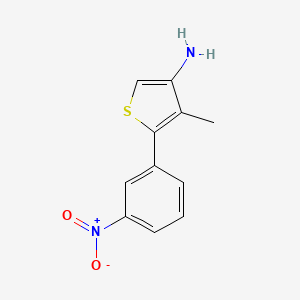
4-Methyl-5-(3-nitrophenyl)thiophen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-(3-nitrophenyl)thiophen-3-amine: is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromaticity and the presence of a sulfur atom in the ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(3-nitrophenyl)thiophen-3-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Amination: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Methyl-5-(3-nitrophenyl)thiophen-3-amine is used as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of anti-inflammatory, antimicrobial, and anticancer agents . Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In material science, thiophene derivatives are used in the development of organic semiconductors, light-emitting diodes (OLEDs), and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 4-Methyl-5-(3-nitrophenyl)thiophen-3-amine and its derivatives involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: This compound is structurally similar and has been studied for its polymorphic forms and applications in drug synthesis.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Uniqueness: 4-Methyl-5-(3-nitrophenyl)thiophen-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H10N2O2S |
|---|---|
Molekulargewicht |
234.28 g/mol |
IUPAC-Name |
4-methyl-5-(3-nitrophenyl)thiophen-3-amine |
InChI |
InChI=1S/C11H10N2O2S/c1-7-10(12)6-16-11(7)8-3-2-4-9(5-8)13(14)15/h2-6H,12H2,1H3 |
InChI-Schlüssel |
LTDKRWRPHKOQIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1N)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





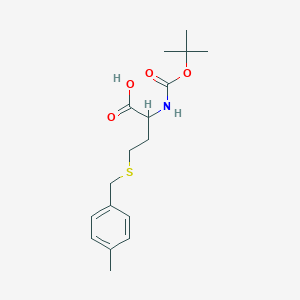
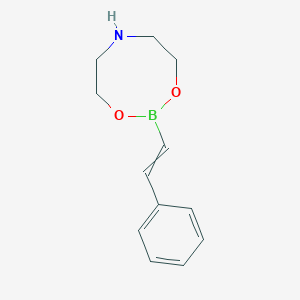
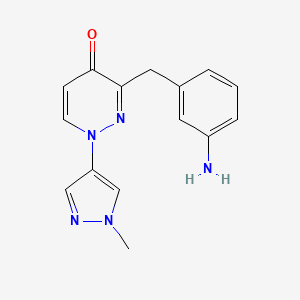
![4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde](/img/structure/B13884663.png)
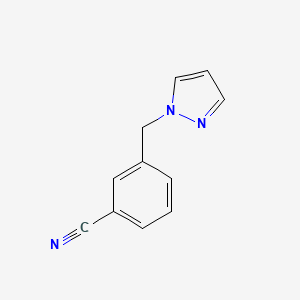
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)
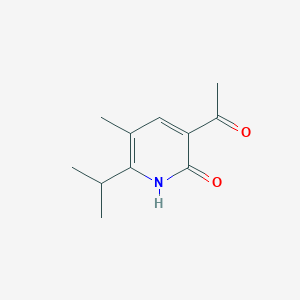
![4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13884695.png)
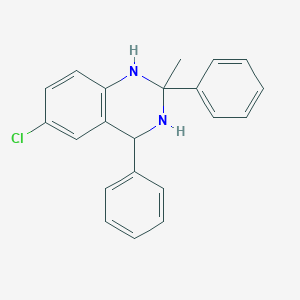
![4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884713.png)
![1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)
